REACTION_SMILES
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[C:39](=[O:40])([O-:41])[OH:42].[CH2:1]([CH3:2])[c:3]1[s:4][c:5](-[c:15]2[cH:16][c:17]([NH2:21])[n:18][cH:19][cH:20]2)[c:6](-[c:8]2[cH:9][c:10]([CH3:14])[cH:11][cH:12][cH:13]2)[n:7]1.[CH3:32][CH2:33][N:34]([CH2:35][CH3:36])[CH2:37][CH3:38].[Na+:43].[O:44]1[CH2:45][CH2:46][CH2:47][CH2:48]1.[c:22]1([CH2:28][C:29](=[O:30])[Cl:31])[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH2:1]([CH3:2])[c:3]1[s:4][c:5](-[c:15]2[cH:16][c:17]([NH:21][C:29]([CH2:28][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)=[O:30])[n:18][cH:19][cH:20]2)[c:6](-[c:8]2[cH:9][c:10]([CH3:14])[cH:11][cH:12][cH:13]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(-c2cccc(C)c2)c(-c2ccnc(N)c2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCc1nc(-c2cccc(C)c2)c(-c2ccnc(NC(=O)Cc3ccccc3)c2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |